![molecular formula C21H19NOS B14567318 6-[(Dibenzylamino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one CAS No. 61629-28-5](/img/structure/B14567318.png)
6-[(Dibenzylamino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
6-[(Dibenzylamino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexa-2,4-dien-1-one core with a dibenzylamino and sulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Dibenzylamino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of cyclohexa-2,4-dien-1-one with dibenzylamine and a sulfur-containing reagent. One common method involves the photolytic cleavage and condensation reactions of cyclohexa-2,4-dienones with diamines . The reaction conditions often include the use of a tungsten lamp for irradiation and the presence of ethanol or ethanol-DMSO as solvents, with the reaction carried out under an argon atmosphere at temperatures below 38°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of photolytic cleavage and condensation reactions can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[(Dibenzylamino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its reactivity and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products
Scientific Research Applications
6-[(Dibenzylamino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: The compound’s unique structure makes it useful in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 6-[(Dibenzylamino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the dibenzylamino and sulfanyl groups, which can participate in various chemical reactions, including nucleophilic and electrophilic interactions . These interactions can lead to the formation of new bonds and the modification of existing molecular structures, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-2,4-dien-1-one: A simpler analog without the dibenzylamino and sulfanyl groups.
2,4-Cyclohexadienone: Another related compound with similar reactivity but different substituents.
Uniqueness
6-[(Dibenzylamino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one is unique due to the presence of both dibenzylamino and sulfanyl groups, which confer distinct chemical properties and reactivity. These groups allow for a wide range of chemical modifications and applications, making the compound versatile in various fields of research and industry.
Properties
CAS No. |
61629-28-5 |
---|---|
Molecular Formula |
C21H19NOS |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N,N-dibenzyl-2-hydroxybenzenecarbothioamide |
InChI |
InChI=1S/C21H19NOS/c23-20-14-8-7-13-19(20)21(24)22(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14,23H,15-16H2 |
InChI Key |
MRFTZBJODAGHAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)C3=CC=CC=C3O |
Origin of Product |
United States |
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